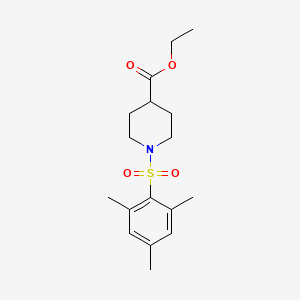![molecular formula C17H19BrN2OS B3441450 1-[4-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B3441450.png)
1-[4-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone
Overview
Description
1-[4-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound that features a piperazine ring, a thiophene ring, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone typically involves multiple steps:
Formation of the piperazine derivative: This step involves the reaction of piperazine with a suitable brominated thiophene derivative under controlled conditions.
Coupling with phenyl ring: The piperazine derivative is then coupled with a phenyl ring through a substitution reaction, often using a palladium-catalyzed cross-coupling reaction.
Final acetylation: The final step involves the acetylation of the phenyl ring to introduce the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-[4-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used to study the interactions between piperazine derivatives and biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[4-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone
- 1-[4-[4-[(5-fluorothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone
Uniqueness
1-[4-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to the presence of the bromine atom on the thiophene ring, which can influence its reactivity and binding properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
1-[4-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2OS/c1-13(21)14-2-4-15(5-3-14)20-10-8-19(9-11-20)12-16-6-7-17(18)22-16/h2-7H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIAFMYIYKSDIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methoxy-22-thia-3,13,24-triazahexacyclo[11.11.0.02,10.04,9.015,23.016,21]tetracosa-1(24),2(10),4(9),5,7,15(23),16(21)-heptaen-14-imine](/img/structure/B3441379.png)
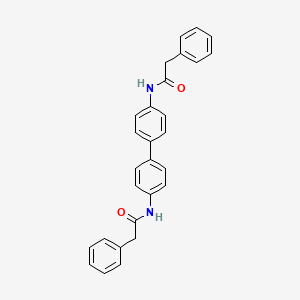
![N-[4-(dimethylamino)phenyl]-4-(2,4,6-trimethylbenzoyl)benzamide](/img/structure/B3441388.png)
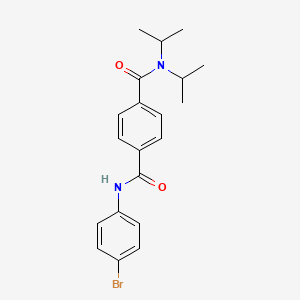
![Methyl 2-nitro-4-[(2,4,5-trichlorophenyl)carbamoyl]benzoate](/img/structure/B3441398.png)
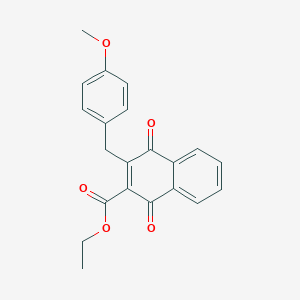
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B3441405.png)
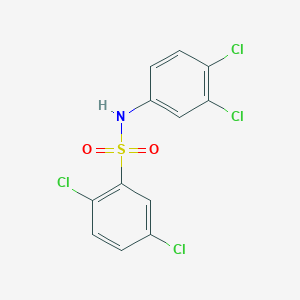
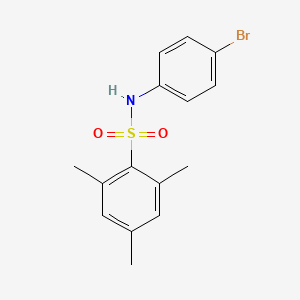
![4-[4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-yl]morpholine](/img/structure/B3441432.png)
![2-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B3441433.png)
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3441437.png)
![(2Z,4E)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B3441439.png)
